molecular formula C8H15N3S B13630695 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13630695
M. Wt: 185.29 g/mol
InChI Key: YKENFKJYNJWODX-UHFFFAOYSA-N
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Description

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropylthio group attached to the ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions. For example, the reaction of isopropylthiol with an appropriate alkyl halide can yield the desired thioether.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, where an ethyl halide reacts with the pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to yield different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • 1-(2-(Methylthio)ethyl)-1h-pyrazol-3-amine
  • 1-(2-(Ethylthio)ethyl)-1h-pyrazol-3-amine
  • 1-(2-(Propylthio)ethyl)-1h-pyrazol-3-amine

Comparison: 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the isopropyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-propan-2-ylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3S/c1-7(2)12-6-5-11-4-3-8(9)10-11/h3-4,7H,5-6H2,1-2H3,(H2,9,10)

InChI Key

YKENFKJYNJWODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCN1C=CC(=N1)N

Origin of Product

United States

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